molecular formula C15H17ClN2O2S B1292083 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide CAS No. 847171-31-7

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B1292083
CAS No.: 847171-31-7
M. Wt: 324.8 g/mol
InChI Key: NGIXLXWHXHOBLD-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C15H17ClN2O2S and a molecular weight of 324.83 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, a chloro group, and an ethyl group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is used in various scientific research applications, including:

Safety and Hazards

The safety and hazards associated with 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide are not explicitly mentioned in the search results .

Future Directions

The future directions for the use and study of 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The amino group is introduced through a nucleophilic substitution reaction, while the benzyl and ethyl groups are added via alkylation reactions. The chloro group is usually introduced through a halogenation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. This ensures consistent quality and high yield. The process may involve continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include nitro derivatives, hydrocarbons, and various substituted benzenesulfonamides. These products have diverse applications in chemical synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzyl and ethyl groups provide hydrophobic interactions. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-benzyl-4-chlorobenzenesulfonamide
  • 3-Amino-N-ethyl-4-chlorobenzenesulfonamide
  • 3-Amino-N-benzylbenzenesulfonamide

Uniqueness

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups, which provide distinct steric and electronic properties. This makes it more versatile in chemical synthesis and enhances its potential as a pharmaceutical agent compared to similar compounds .

Properties

IUPAC Name

3-amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-2-18(11-12-6-4-3-5-7-12)21(19,20)13-8-9-14(16)15(17)10-13/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIXLXWHXHOBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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